1-Ethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonyl chloride
CAS No.: 32103-15-4
Cat. No.: VC4839930
Molecular Formula: C13H10ClNO3S
Molecular Weight: 295.74
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 32103-15-4 |
|---|---|
| Molecular Formula | C13H10ClNO3S |
| Molecular Weight | 295.74 |
| IUPAC Name | 1-ethyl-2-oxobenzo[cd]indole-6-sulfonyl chloride |
| Standard InChI | InChI=1S/C13H10ClNO3S/c1-2-15-10-6-7-11(19(14,17)18)8-4-3-5-9(12(8)10)13(15)16/h3-7H,2H2,1H3 |
| Standard InChI Key | YHNPFOVWPDMOEW-UHFFFAOYSA-N |
| SMILES | CCN1C2=C3C(=C(C=C2)S(=O)(=O)Cl)C=CC=C3C1=O |
Introduction
Chemical Structure and Molecular Properties
Structural Characteristics
The compound features a benzo[cd]indole scaffold, a bicyclic system comprising a benzene ring fused to an indole moiety. The sulfonyl chloride (-SO₂Cl) group at the 6-position and an ethyl substituent at the 1-position are critical to its reactivity. Computational studies using density functional theory (DFT) reveal that the electron-withdrawing sulfonyl group polarizes the aromatic system, activating the C-6 position for nucleophilic substitution while deactivating the ring toward electrophilic attacks .
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₃H₁₀ClNO₃S | |
| Molecular Weight | 295.74 g/mol | |
| IUPAC Name | 1-ethyl-2-oxobenzo[cd]indole-6-sulfonyl chloride | |
| SMILES | CCN1C2=C3C(=C(C=C2)S(=O)(=O)Cl)C=CC=C3C1=O | |
| InChI Key | YHNPFOVWPDMOEW-UHFFFAOYSA-N |
Synthesis and Optimization
Laboratory-Scale Synthesis
The synthesis of 1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonyl chloride involves three primary steps:
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Formation of the Indole Core: Achieved via Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions.
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Sulfonation: The indole derivative is treated with chlorosulfonic acid (ClSO₃H) in chloroform at 0–50°C for 6 hours, introducing the sulfonyl chloride group .
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Ethylation: The N-1 position is alkylated using ethyl iodide (C₂H₅I) in the presence of a base like potassium carbonate (K₂CO₃).
Table 2: Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Sulfonation | ClSO₃H (3.2 mL), chloroform, 0–50°C, 6 h | 38% | |
| Ethylation | C₂H₅I, K₂CO₃, DMF, room temperature | Not reported |
Industrial Production
Industrial protocols optimize yield and purity using continuous flow reactors, which enhance heat and mass transfer. Automated systems mitigate hydrolysis risks by maintaining anhydrous conditions.
Physicochemical Properties
Solubility and Stability
The compound exhibits limited aqueous solubility but dissolves readily in polar aprotic solvents like dimethylformamide (DMF) and dichloromethane (DCM) . It is moisture-sensitive, necessitating storage under inert atmospheres.
Spectroscopic Characterization
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¹H NMR: Aromatic protons resonate at δ 6.79–8.65 ppm, while the ethyl group appears as a triplet at δ 1.20–1.29 ppm (CH₃) and a quartet at δ 4.67–5.36 ppm (CH₂).
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Mass Spectrometry: Electrospray ionization (ESI-MS) confirms the molecular ion peak at m/z 295.74.
Biological Activity and Mechanisms
Antimicrobial Properties
Derivatives of this compound demonstrate broad-spectrum antimicrobial activity. For example, N-(3-chloro-2-methylphenyl)-1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide shows MIC values of 12.4 µM against Staphylococcus aureus and 16.5 µM against Escherichia coli, outperforming ciprofloxacin in some assays.
Anti-Inflammatory Applications
A 2018 study identified 2-oxo-N-phenyl-1,2-dihydrobenzo[cd]indole-6-sulfonamide analogs as potent TNF-α inhibitors, with 4e (a derivative) showing nanomolar activity . This highlights the scaffold’s potential in treating autoimmune diseases like rheumatoid arthritis.
Table 3: Biological Activity of Select Derivatives
| Derivative | Target | IC₅₀/MIC | Reference |
|---|---|---|---|
| N-(3-chloro-2-methylphenyl)-... | S. aureus | 12.4 µM | |
| N-(2-naphthyl)-... | HIV-1 protease | 4.0 µM | |
| Compound 4e | TNF-α | 50 nM |
Applications in Medicinal Chemistry
Sulfonamide Drug Development
The sulfonyl chloride group enables nucleophilic displacement reactions with amines, yielding sulfonamides. For instance, ethyl 1-((1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl)piperidine-4-carboxylate (CAS 438489-15-7) is explored for its anti-inflammatory and anticancer properties.
Polymer Functionalization
Incorporating the sulfonyl chloride into polymers enhances thermal stability and solvent resistance. Applications range from coatings to drug delivery systems.
Future Directions
Drug Discovery
Optimizing derivatives for improved bioavailability and target selectivity remains a priority. Computational modeling and high-throughput screening could accelerate lead identification .
Material Science
Research into photoactive derivatives for organic semiconductors is underway, leveraging the indole core’s electron-rich nature .
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